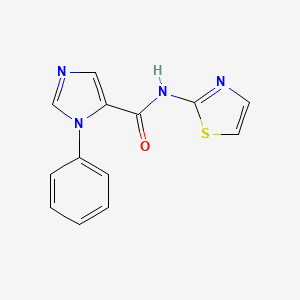
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of imidazole derivatives and has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may exert its biological activity by inhibiting specific enzymes or proteins. For example, it has been reported to inhibit the activity of tyrosine kinases, which are enzymes involved in cell signaling pathways. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide has various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of specific enzymes such as tyrosine kinases, cholinesterases, and carbonic anhydrases. In vivo studies have shown that this compound has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have antimicrobial and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide in lab experiments is its broad spectrum of biological activity. This compound has been shown to have potential applications in various fields, which makes it a versatile tool for scientific research. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for the research on 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide. One potential direction is to investigate its potential as a biosensor for detecting specific biomolecules. Another direction is to explore its potential as a therapeutic agent for treating various diseases such as cancer and microbial infections. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its biological activity.
Méthodes De Synthèse
The synthesis of 3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide has been reported using different methods. One of the methods involves the reaction of 1,3-thiazole-2-amine with 4-carboxyphenyl isocyanide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with phenyl isocyanate to obtain the final product.
Applications De Recherche Scientifique
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and antiviral properties. In biochemistry, it has been studied for its enzyme inhibitory activity and its potential as a biosensor. In material science, it has been explored for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
3-phenyl-N-(1,3-thiazol-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12(16-13-15-6-7-19-13)11-8-14-9-17(11)10-4-2-1-3-5-10/h1-9H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUCBQJKVKOPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

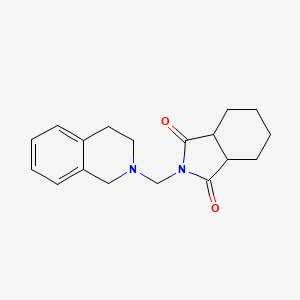
![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)


![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
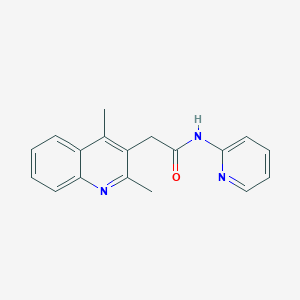
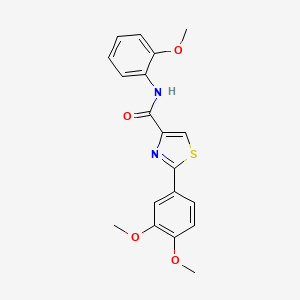
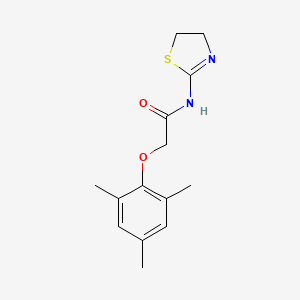
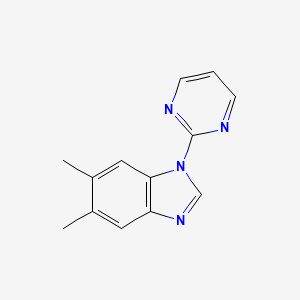
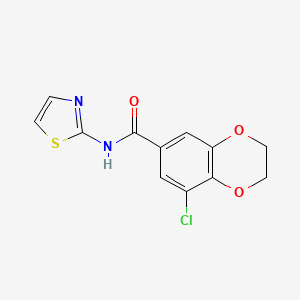
![N-[4-[4-(butanoylamino)phenyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7454442.png)
